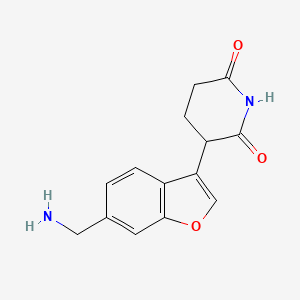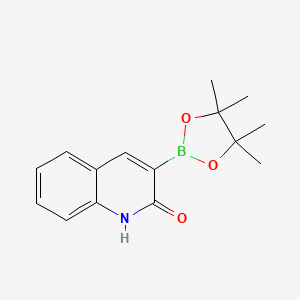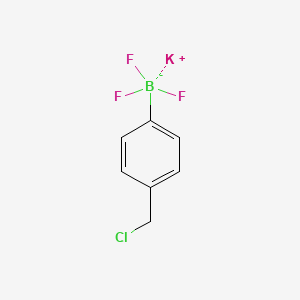
Potassium (4-(chloromethyl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-(chloromethyl)phenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in organic synthesis. These compounds are particularly valued for their role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium (4-(chloromethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid to its corresponding trifluoroborate salt using potassium bifluoride as a reagent .
Industrial Production Methods: In an industrial setting, the production of potassium trifluoroborates typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated systems to handle the reagents and monitor the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (4-(chloromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as water or ethanol).
Conditions: Mild temperatures and neutral to slightly basic pH conditions are typically employed to facilitate the reaction
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (4-(chloromethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients
Industry: The compound is used in the production of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of potassium (4-(chloromethyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Comparison: Potassium (4-(chloromethyl)phenyl)trifluoroborate is unique due to the presence of a chloromethyl group, which can participate in additional chemical reactions, providing further functionalization opportunities. This distinguishes it from other trifluoroborates that may lack such reactive groups .
Propiedades
Fórmula molecular |
C7H6BClF3K |
|---|---|
Peso molecular |
232.48 g/mol |
Nombre IUPAC |
potassium;[4-(chloromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c9-5-6-1-3-7(4-2-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Clave InChI |
LURZCWQPVZDEMC-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)CCl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


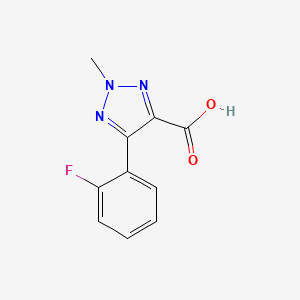
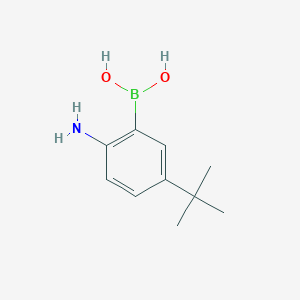
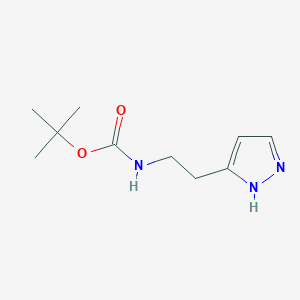
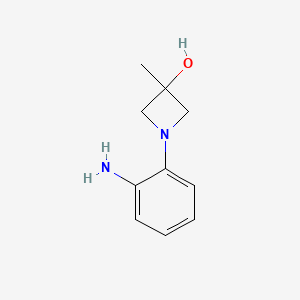

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
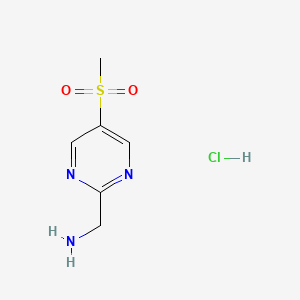
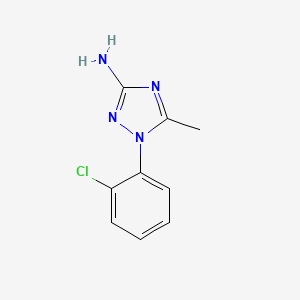
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
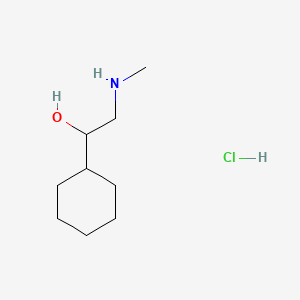
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
